3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
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Overview
Description
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is a complex organic compound belonging to the class of oxazepines. This compound features a unique structure that includes a benzo-fused oxazepine ring, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the use of polyphosphoric acid (PPA) as a catalyst . The reaction conditions often require controlled temperatures and specific reagents to ensure the correct formation of the oxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticonvulsant and hypnotic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in the body to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
- 7-Substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones
- 7-Benzoyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Uniqueness
What sets 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H14N2O2/c1-10-2-3-12-11(8-10)9-15(6-7-17-12)13(16)4-5-14/h2-3,8H,4,6-7,9H2,1H3 |
InChI Key |
NZFUELXXXSIYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C(=O)CC#N |
Origin of Product |
United States |
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